N-(2,4-DIMETHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE
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Overview
Description
N-(2,4-DIMETHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE is an organic compound that belongs to the class of amines It features a benzyl group substituted with two methoxy groups at the 2 and 4 positions, and a naphthylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE typically involves the reaction of 2,4-dimethoxybenzyl chloride with 2-naphthylmethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIMETHOXYBENZYL)-N-METHYLAMINE: Lacks the naphthylmethyl group.
N-(2-NAPHTHYLMETHYL)-N-METHYLAMINE: Lacks the dimethoxybenzyl group.
N-(2,4-DIMETHOXYBENZYL)-N-(PHENYLMETHYL)AMINE: Contains a phenylmethyl group instead of a naphthylmethyl group.
Uniqueness
N-(2,4-DIMETHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE is unique due to the presence of both the 2,4-dimethoxybenzyl and 2-naphthylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-naphthalen-2-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-22-19-10-9-18(20(12-19)23-2)14-21-13-15-7-8-16-5-3-4-6-17(16)11-15/h3-12,21H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWXUYGKDQRTIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC3=CC=CC=C3C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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